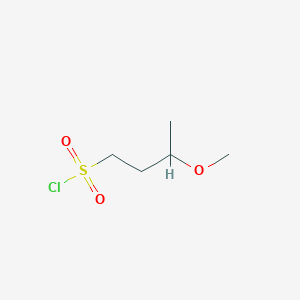

3-Methoxybutane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

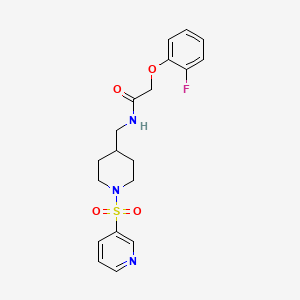

Vue d'ensemble

Description

3-Methoxybutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H11ClO2S and a molecular weight of 170.66 .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H11ClO3S/c1-5(9-2)3-4-10(6,7)8/h5H,3-4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model . Chemical Reactions Analysis

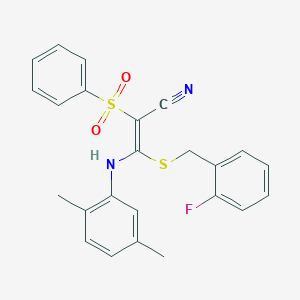

Sulfonyl chlorides, including this compound, are known to undergo substitution reactions with various nucleophilic reagents . These reactions are of considerable importance because they allow the preparation of a wide range of sulfonyl derivatives .Applications De Recherche Scientifique

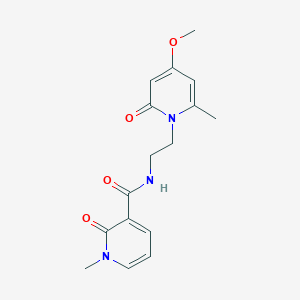

Medicinal Chemistry and Drug Development

Sulfonyl chlorides, such as 3-Methoxybutane-1-sulfonyl chloride, play a crucial role in the synthesis of sulfonamides, which are a cornerstone in drug development due to their wide range of biological activities. Sulfonamides exhibit antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The simplicity of sulfonamide synthesis allows for a diversity of derivatives from a variety of amines and sulfonyl chlorides, highlighting their importance in the planning and development of bioactive substances with potential antitumor properties (Azevedo-Barbosa et al., 2020). Furthermore, sulfonamide compounds are significant in the therapy of bacterial infections and have applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics, underscoring their versatility and importance in medicinal chemistry (Gulcin & Taslimi, 2018).

Environmental Studies

In environmental science, perfluoroalkyl and polyfluoroalkyl substances (PFAS), which include sulfonates and carboxylates, have been the subject of intense study due to their persistence and potential toxicity. While this compound is not directly related to PFAS, the study of sulfonates and sulfonyl chlorides is relevant for understanding the environmental behavior and remediation strategies of these compounds. Research into the microbial degradation of polyfluoroalkyl chemicals highlights the complexity of managing these persistent environmental pollutants (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The safety data sheet for 3-Methoxybutane-1-sulfonyl chloride indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life .

Relevant Papers One relevant paper titled “Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinate salts” discusses the synthesis of β-keto sulfones, which could potentially involve the use of sulfonyl chlorides like this compound .

Propriétés

IUPAC Name |

3-methoxybutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-5(9-2)3-4-10(6,7)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIWHEBLIRPXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2475233.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2475236.png)

![N-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2475240.png)

![2-(4-ethylphenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2475241.png)

![8-(4-Ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2475243.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2475244.png)

![2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol](/img/structure/B2475246.png)

![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2475252.png)

![4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2475253.png)